(S,E)-9-((6-Hydroxy-3,7-dimethylocta-2,7-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
Description
Contextualization of Lansiumarin C within Natural Product Chemistry
Lansiumarin C is a naturally occurring compound isolated from the plant Clausena lansium. medchemexpress.combiocompare.com It belongs to a large and diverse class of secondary metabolites known as coumarins, specifically the furocoumarins. medchemexpress.comfrontiersin.org The study of natural products like Lansiumarin C is a significant area of research in organic chemistry and pharmacology, often leading to the discovery of new molecular structures with potential biological activities.
The initial isolation and structural elucidation of Lansiumarin C, along with its congeners Lansiumarin-A and Lansiumarin-B, were first reported in 1998 from the branches of Clausena lansium. medchemexpress.comjst.go.jp The determination of its structure was achieved through spectroscopic and chemical methods. jst.go.jp Research into compounds from Clausena lansium has revealed a variety of bioactive molecules, including coumarins and carbazole (B46965) alkaloids. mdpi.com
Classification and Structural Features of Furocoumarins
Furocoumarins are a class of organic compounds characterized by a furan (B31954) ring fused to a coumarin (B35378) (α-benzopyrone) nucleus. mdpi.comwikipedia.org This fusion can occur in different ways, leading to various isomers. wikipedia.org The two primary structural types are linear and angular furanocoumarins. mdpi.comwikipedia.org
Linear Furocoumarins : In these compounds, such as psoralen (B192213), the furan ring is attached to the 6 and 7 positions of the coumarin structure. mdpi.comresearchgate.net
Angular Furocoumarins : In this type, exemplified by angelicin (B190584), the furan ring is fused to the 7 and 8 positions. mdpi.comresearchgate.net
Furocoumarins are known for their photosensitizing properties, becoming activated by UV light to produce biological effects. ontosight.ai This property is attributed to their ability to intercalate into DNA. ontosight.ai
Significance of Clausena lansium as a Source of Bioactive Metabolites
Clausena lansium (Lour.) Skeels, a plant belonging to the Rutaceae family, is a rich source of a wide array of bioactive secondary metabolites. acs.orgmdpi.com This plant, commonly known as wampee, is cultivated in southern China and other warm regions. mdpi.com
Phytochemical investigations of Clausena lansium have led to the isolation and identification of numerous compounds, including:
Carbazole alkaloids mdpi.commdpi.com
Coumarins (including simple coumarins, furanocoumarins, and pyranocoumarins) mdpi.complazi.org
Amide alkaloids mdpi.comresearchgate.net
Flavonoids mdpi.comresearchgate.net
Terpenes mdpi.comresearchgate.net
Essential oils acs.org
Many of these compounds have demonstrated a range of biological activities, such as anti-inflammatory, neuroprotective, and hepatoprotective effects. mdpi.comslsp.ch For instance, Lansiumarin C has been shown to decrease the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. nih.gov The diverse chemical profile of Clausena lansium makes it a significant subject of study for the discovery of new natural products. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
205115-75-9 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-[(2E,6S)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+/t17-/m0/s1 |
InChI Key |
DBHLROWQWPSCQG-AAKUMTKESA-N |
Isomeric SMILES |
CC(=C)[C@H](CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
Appearance |
Oil |
Origin of Product |
United States |
Isolation and Purification Methodologies of Lansiumarin C
Plant Material Procurement and Initial Processing
Collection and Authentication of Clausena lansium
The primary source for the isolation of Lansiumarin C is the plant species Clausena lansium (Lour.) Skeels, belonging to the Rutaceae family. nih.gov This plant is widely distributed in Southern China and other parts of Asia. frontiersin.org For research purposes, the plant material, which can include twigs, leaves, roots, and stems, is collected from its natural habitat. nih.govscite.aimdpi.com A critical step following collection is the botanical authentication of the plant material. This is typically performed by comparing the collected samples with voucher specimens held in a recognized herbarium to ensure the correct species is being used. scielo.br
Preparation of Plant Parts for Extraction
Once authenticated, the plant parts are prepared for the extraction process. This preparation is crucial for maximizing the efficiency of the extraction. The common steps involved are:
Drying: The collected plant material, such as the twigs and leaves, is air-dried to reduce moisture content. researchgate.net This prevents microbial degradation and concentrates the phytochemicals.
Grinding: The dried plant material is then crushed or ground into a fine powder. researchgate.net This increases the surface area of the plant material, allowing for better solvent penetration and more efficient extraction of the desired compounds.
Different parts of the Clausena lansium plant have been utilized for the isolation of various compounds, including furocoumarins like Lansiumarin C. For instance, Lansiumarin C has been specifically isolated from the branches of Clausena lansium. researchgate.netscielo.br Other studies have utilized the twigs, leaves, stems, and roots for the isolation of other bioactive compounds. nih.govscite.aimdpi.comresearchgate.net
Extraction Techniques for Furocoumarin Isolation
The extraction of furocoumarins, including Lansiumarin C, from the prepared plant material is a critical step that significantly influences the yield and purity of the final product. Both conventional and modern extraction techniques are employed for this purpose.
Solvent-Based Extraction Methods (e.g., Methanolic Reflux Extraction)
Solvent-based extraction is a widely used method for isolating furocoumarins from plant materials. The choice of solvent is crucial and is typically based on the polarity of the target compounds. For furocoumarins, which are generally non-polar to moderately polar, a range of organic solvents are used.
A common and effective method is methanolic reflux extraction . In this process, the powdered plant material is boiled with methanol (B129727), and the solvent vapors are condensed and returned to the extraction vessel. This continuous process allows for the efficient extraction of compounds. One study reported the extraction of compounds from the air-dried twigs and leaves of C. lansium (11 kg) by refluxing with 95% methanol (3 x 20 L) for 6 hours each time. researchgate.net
Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubility in immiscible solvents. The crude methanol extract is typically suspended in water and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butyl alcohol. researchgate.net This fractionation helps to separate furocoumarins from more polar or non-polar impurities. For example, the ethyl acetate fraction is often enriched with coumarins. nih.gov
Table 1: Solvents Used in the Extraction and Partitioning of Compounds from Clausena lansium
| Solvent | Purpose | Polarity |
|---|---|---|
| Methanol | Initial extraction | Polar |
| Petroleum Ether | Partitioning (non-polar fraction) | Non-polar |
| Dichloromethane | Partitioning | Moderately Polar |
| Ethyl Acetate | Partitioning (moderately polar fraction) | Moderately Polar |
Advanced Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted)
In addition to conventional methods, advanced extraction technologies are being explored to improve the efficiency and reduce the environmental impact of furocoumarin extraction.
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt the plant cell walls, facilitating the release of phytochemicals into the solvent. This technique can lead to higher extraction yields in a shorter time and at lower temperatures compared to conventional methods. scielo.brnih.gov Studies on other furanocoumarin-rich plants have shown that UAE, sometimes combined with homogenization, can be highly effective. researchgate.net The choice of solvent, such as methanol or ethanol, remains a critical parameter in UAE. nih.gov
Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and the plant material, leading to the rapid extraction of compounds. researchgate.net The direct interaction of microwaves with the polar molecules within the plant cells causes a rapid increase in temperature and pressure, leading to cell wall rupture and the release of intracellular contents. sciopen.com MAE offers several advantages, including shorter extraction times, reduced solvent consumption, and potentially higher extraction efficiency. mdpi.com For furocoumarin extraction, MAE has been successfully applied to other plants, with parameters such as solvent type, microwave power, and extraction time being optimized for maximum yield. nih.govgoogle.com
Chromatographic Separation Strategies
Following extraction and preliminary fractionation, the enriched extract undergoes several chromatographic steps to isolate and purify Lansiumarin C. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.
A common strategy involves a series of column chromatography steps. The crude or fractionated extract is first subjected to silica (B1680970) gel column chromatography . frontiersin.org Silica gel is a polar stationary phase, and by eluting with a gradient of non-polar to polar solvents (e.g., a mixture of hexane (B92381) and ethyl acetate or petroleum ether and acetone), compounds are separated based on their polarity. frontiersin.orgscielo.br
The fractions obtained from the initial silica gel column are often further purified using other chromatographic techniques. Sephadex LH-20 column chromatography is frequently used for the separation of natural products. frontiersin.org Sephadex LH-20 is a size-exclusion and adsorption-based medium that separates compounds based on their molecular size and polarity. Elution is typically carried out with solvents like methanol or a mixture of chloroform (B151607) and methanol. frontiersin.org
For final purification and to obtain highly pure Lansiumarin C, High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is employed. frontiersin.orgmdpi.com HPLC offers high resolution and is capable of separating closely related compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol/water or acetonitrile/water), is commonly used for the purification of coumarins. frontiersin.org
Table 2: Chromatographic Techniques and Conditions for Furocoumarin Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Separation Principle |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Adsorption (Polarity) |
| Column Chromatography | Sephadex LH-20 | Methanol or Chloroform-Methanol | Size Exclusion and Adsorption |
The purity of the isolated Lansiumarin C is then confirmed using analytical techniques such as HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scielo.br
Silica Gel Column Chromatography for Crude Fractionation
The initial step in the purification of Lansiumarin C from a crude plant extract is typically crude fractionation using silica gel column chromatography. researchgate.net This technique separates compounds based on their polarity through a process of adsorption and desorption. sigmaaldrich.com The crude extract is first dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel to create a dry powder. This powder is then loaded onto the top of a glass column packed with silica gel as the stationary phase. researchgate.net
The separation is achieved by passing a series of solvents, known as the mobile phase, through the column. iajpr.com A gradient elution method is commonly employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). researchgate.net Non-polar compounds travel down the column more quickly, while polar compounds are retained longer by the polar silica gel. Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing Lansiumarin C. This step effectively removes a significant portion of interfering compounds and simplifies the mixture for subsequent purification stages. iajpr.com
Table 1: Typical Parameters for Silica Gel Column Chromatography
| Parameter | Description | Typical Value/Choice |
| Stationary Phase | The adsorbent material packed in the column. sigmaaldrich.com | Silica Gel 60 (70-230 or 230-400 mesh) researchgate.netsigmaaldrich.com |
| Mobile Phase | Solvents used to elute compounds from the column. | Gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol researchgate.net |
| Loading Method | How the crude extract is introduced to the column. | Dry loading (adsorbed onto silica) or direct liquid loading iajpr.com |
| Elution Mode | The process of passing solvents through the column. | Gradient elution (increasing polarity) researchgate.net |
| Fraction Analysis | Method to monitor the composition of collected fractions. | Thin Layer Chromatography (TLC) iajpr.com |
Sephadex LH-20 Column Chromatography for Further Enrichment
Fractions from silica gel chromatography that show the presence of Lansiumarin C are often pooled and subjected to further enrichment using Sephadex LH-20 column chromatography. mdpi.com Sephadex LH-20 is a versatile separation medium made from hydroxypropylated, cross-linked dextran (B179266). avantorsciences.comsigmaaldrich.com It possesses a dual hydrophilic and lipophilic nature, allowing it to be used with a wide range of polar organic solvents and aqueous solvent mixtures. sigmaaldrich.comcytivalifesciences.com
The primary separation mechanism on Sephadex LH-20 is molecular size exclusion, where larger molecules elute before smaller ones. avantorsciences.com However, partition chromatography also plays a significant role, where separation is influenced by the compound's polarity. cytivalifesciences.com When used with solvents like methanol, it effectively separates small biomolecules, such as terpenoids and flavonoids, which are often present alongside coumarins like Lansiumarin C. mdpi.comavantorsciences.com This step is crucial for removing compounds of similar polarity but different molecular size, thus enriching the concentration of Lansiumarin C in the collected fractions. researchgate.net
Table 2: Characteristics of Sephadex LH-20 for Compound Enrichment
| Feature | Description |
| Matrix Material | Hydroxypropylated cross-linked dextran sigmaaldrich.com |
| Primary Mechanism | Molecular sizing (gel filtration) in organic solvents avantorsciences.com |
| Secondary Mechanism | Adsorption and partition chromatography based on polarity cytivalifesciences.com |
| Typical Solvents | Methanol, ethanol, chloroform-methanol mixtures cytivalifesciences.comresearchgate.net |
| Application | Fractionation of lipids, steroids, terpenoids, and other small natural products avantorsciences.com |
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final stages of purification, offering high resolution and efficiency. atlanchimpharma.com It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in superior separation. ymc.co.jp
To obtain a highly pure sample of Lansiumarin C suitable for structural elucidation and bioactivity screening, semi-preparative HPLC is employed. o-cp.de This technique serves as a bridge between analytical-scale analysis and large-scale preparative purification. hta-it.com The enriched fractions from the Sephadex LH-20 column are injected into the semi-preparative HPLC system. dlsu.edu.ph A reversed-phase column, such as a C18 column, is commonly used, where separation is based on the hydrophobic interactions between the compounds and the stationary phase. bvsalud.org A mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to elute the compounds. nih.gov The eluent is monitored by a UV detector, and the peak corresponding to Lansiumarin C is collected with a fraction collector, yielding the compound in high purity (typically >95%). dlsu.edu.ph
When a larger quantity of Lansiumarin C is required for extensive biological studies, the method is scaled up to preparative HPLC. ymc.co.jpgilson.com The primary goal of preparative HPLC is to maximize throughput and yield while maintaining adequate purity. waters.com This involves using columns with a larger internal diameter (e.g., >20 mm), higher flow rates, and significantly larger injection volumes compared to semi-preparative HPLC. lcms.czelementlabsolutions.com The separation conditions developed at the analytical and semi-preparative scales are methodically transferred and optimized for the preparative scale. lcms.cz This scalable approach allows for the efficient isolation of Lansiumarin C in quantities ranging from milligrams to grams. hta-it.com
Table 3: Comparison of HPLC Scales for Purification
| Feature | Analytical HPLC | Semi-preparative HPLC | Preparative HPLC |
| Primary Goal | Quantification & Identification | High Purity Isolation (mg) o-cp.de | High Throughput & Yield (g) hta-it.com |
| Column I.D. | 2.1 - 4.6 mm | 5 - 20 mm elementlabsolutions.com | > 20 mm waters.com |
| Sample Load | µg - low mg | mg - high mg o-cp.de | High mg - g hta-it.com |
| Flow Rate | Low (e.g., < 2 mL/min) | Moderate (e.g., 5-40 mL/min) o-cp.de | High (e.g., > 20 mL/min) |
| Fraction Collection | Optional | Yes, for pure compound dlsu.edu.ph | Yes, for bulk product gilson.com |
Bioassay-Guided Fractionation for Activity-Driven Isolation
The entire isolation process for Lansiumarin C can be strategically directed by a technique known as bioassay-guided fractionation. nih.gov This approach integrates biological testing into the purification workflow to specifically target and isolate the active compounds. mdpi.com Research has shown that Lansiumarin C exhibits anti-inflammatory properties by decreasing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. nih.gov
In this strategy, the initial crude extract is tested for its anti-inflammatory activity. dergipark.org.tr Then, after each chromatographic step (Silica Gel, Sephadex LH-20, and HPLC), the resulting fractions are subjected to the same bioassay. nih.govresearchgate.net Only the fractions that show significant activity are selected for the next stage of purification. nih.gov This method is highly efficient as it focuses purification efforts exclusively on the biologically relevant molecules, preventing time and resources from being wasted on inactive compounds. It ensures that the final isolated compound, Lansiumarin C, is not only pure but also responsible for the biological activity observed in the crude extract. mdpi.com
Table 4: Flowchart of Bioassay-Guided Fractionation
| Step | Action | Bioassay | Outcome |
| 1 | Prepare crude extract from Clausena lansium. nih.gov | Test for anti-inflammatory activity. | Confirmation of extract's bioactivity. |
| 2 | Fractionate extract with Silica Gel Chromatography. | Test all fractions for activity. | Select the most active fractions for the next step. |
| 3 | Purify active fractions with Sephadex LH-20. | Test enriched fractions for activity. | Identify fractions with the highest potency. |
| 4 | Isolate compounds from potent fractions via HPLC. | Test pure compounds. | Isolate and confirm Lansiumarin C as the active agent. |
Advanced Structural Elucidation of Lansiumarin C
Spectroscopic Characterization Techniques for Molecular Structure Determination
Spectroscopic methods are indispensable tools for deciphering the intricate structures of organic molecules like Lansiumarin C. By analyzing how molecules interact with electromagnetic radiation and how they fragment, their constituent atoms and their spatial arrangements can be mapped.
NMR spectroscopy is a cornerstone of modern structure elucidation, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) researchgate.netspringernature.com.
One-dimensional NMR experiments provide fundamental data on the types of protons and carbons present in a molecule and their immediate surroundings. ¹H NMR spectra reveal the number of different proton environments, their chemical shifts (indicating electronic environments), and their coupling patterns (revealing neighboring protons) sigmaaldrich.comlibretexts.org. ¹³C NMR spectra, conversely, provide information about the carbon backbone, with chemical shifts indicating the hybridization state and functional groups associated with each carbon atom libretexts.org.
Data obtained for compounds isolated from Clausena lansium, which include Lansiumarin C, demonstrate the application of these techniques. For instance, detailed ¹H and ¹³C NMR data have been reported for compounds isolated from this plant, aiding in their identification frontiersin.orgbvsalud.org.
Table 1: ¹H NMR Spectroscopic Data for Selected Compounds from Clausena lansium
| Compound ID | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Citation |
| Compound 9 | CDCl₃ | 400 | 7.73 | d | 9.7 | 1H | frontiersin.org |
| 400 | 7.64 | d | 2.0 | 1H | frontiersin.org | ||
| 400 | 7.32 | s | - | 1H | frontiersin.org | ||
| 400 | 6.77 | d | 2.0 | 1H | frontiersin.org | ||
| 400 | 6.29 | d | 9.7 | 1H | frontiersin.org | ||
| 400 | 5.49 | m | - | 3H | frontiersin.org | ||
| 400 | 4.93 | d | 7.0 | 2H | frontiersin.org | ||
| 400 | 2.60 | d | 6.6 | 2H | frontiersin.org | ||
| 400 | 1.58 | s | - | 3H | frontiersin.org | ||
| 400 | 1.23 | s | - | 6H | frontiersin.org | ||
| Compound 1 | CDCl₃ | 400 | 6.08 | br s | - | 1H (NH) | frontiersin.org |
| 400 | 7.54 | d | 2.3 | 1H | frontiersin.org | ||
| 400 | 6.98 | d | 2.3 | 1H | frontiersin.org | ||
| 400 | 7.75 | d | 8.6 | 1H | frontiersin.org | ||
| 400 | 7.25 | d | 8.6 | 1H | frontiersin.org | ||
| 400 | 7.59 | d | 8.3 | 1H | frontiersin.org | ||
| 400 | 7.05 | d | 8.3 | 1H | frontiersin.org | ||
| 400 | 4.35 | s | - | 3H (OCH₃) | frontiersin.org | ||
| 400 | 3.98 | s | - | 3H (OCH₃) | frontiersin.org | ||
| 400 | 3.69 | s | - | 3H (OCH₃) | frontiersin.org | ||
| 400 | 3.58 | dd | 13.0, 6.5 | 2H (CH₂) | frontiersin.org | ||
| 400 | 2.77 | t | 6.5 | 2H (CH₂) | frontiersin.org | ||
| 400 | 7.38 | t | 8.1 | 1H (aromatic) | frontiersin.org | ||
| 400 | 7.34 | overlapped | - | 1H (aromatic) | frontiersin.org | ||
| 400 | 6.96 | d | 7.7 | 1H (aromatic) | frontiersin.org | ||
| 400 | 6.76 | d | 8.1 | 1H (aromatic) | frontiersin.org |
Table 2: ¹³C NMR Spectroscopic Data for Selected Compounds from Clausena lansium
| Compound ID | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Carbon Type | Citation |
| Compound 9 | pyridine-d₅ | 100 | 161.2 | s (C-2) | frontiersin.org |
| 100 | 147.4 | d (C-2′) | frontiersin.org | ||
| 100 | 147.1 | s (C-7) | frontiersin.org | ||
| 100 | 145.6 | d (C-4) | frontiersin.org | ||
| 100 | 141.1 | s (C-8a) | frontiersin.org | ||
| 100 | 132.6 | s (C-8) | frontiersin.org | ||
| 100 | 126.2 | s (C-6) | frontiersin.org | ||
| 100 | 117.2 | s (C-4a) | frontiersin.org | ||
| 100 | 114.7 | d (C-3) | frontiersin.org | ||
| 100 | 110.1 | d (C-5) | frontiersin.org | ||
| 100 | 107.7 | d (C-3′) | frontiersin.org | ||
| Compound 1 | acetone-d₆ | 100 | 160.9 | s (C-2) | frontiersin.org |
| 100 | 154.5 | s (C-7) | frontiersin.org | ||
| 100 | 149.2 | s (C-9) | frontiersin.org | ||
| 100 | 145.3 | d (C-4) | frontiersin.org | ||
| 100 | 135.4 | s (C-8) | frontiersin.org | ||
| 100 | 124.5 | d (C-5) | frontiersin.org | ||
| 100 | 113.7 | d (C-6) | frontiersin.org | ||
| 100 | 113.0 | s (C-10) | frontiersin.org | ||
| 100 | 112.7 | d (C-3) | frontiersin.org | ||
| 100 | 61.5 | q (OCH₃) | frontiersin.org |
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of a molecule hyphadiscovery.comcreative-biostructure.comsdsu.edu.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings through chemical bonds, helping to map out spin systems and establish which protons are adjacent creative-biostructure.comsdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with the carbons to which they are directly bonded (one-bond correlations), aiding in the assignment of ¹³C signals to specific protonated carbons hyphadiscovery.comcreative-biostructure.comsdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation) experiments detect longer-range correlations (typically two- or three-bond) between protons and carbons, which are vital for connecting different parts of the molecule and confirming structural frameworks hyphadiscovery.comcreative-biostructure.comsdsu.edunih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments identify through-space proximity between protons, providing critical information for determining relative stereochemistry and conformation hyphadiscovery.comcreative-biostructure.com.
While specific detailed 2D NMR correlation data for Lansiumarin C is not extensively detailed in the provided snippets, these techniques have been employed in the structural elucidation of related compounds isolated from Clausena lansium rsc.orgresearchgate.net. For instance, studies on similar compounds have utilized COSY, HSQC, HMBC, and ROESY (a variant of NOESY) to confirm structural assignments rsc.org.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as insights into fragmentation pathways.
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of a molecule, which, in turn, allows for the precise calculation of its elemental composition researchgate.netacs.orgmicrocombichem.commdpi.com. This is a powerful method for confirming proposed molecular formulas derived from other spectroscopic data.
HRMS data for compounds related to Lansiumarin C have been reported, providing accurate mass measurements. For example, a compound from Clausena lansium (Compound 1) showed an HR-ESIMS measurement of m/z 455.1584 [M + Na]⁺, with a calculated value of 455.1582 for the molecular formula C₂₅H₂₄N₂O₅ frontiersin.org. Another compound (Compound 9) from the same source yielded an ESI-MS (positive ion) of m/z 377 [M + Na]⁺ frontiersin.org. Furthermore, Lansiumarin C itself has been associated with HR-ESIMS data yielding a mass of 353.1403 for the formula C₂₁H₂₂O₅ minus a hydrogen atom rsc.org.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Compounds
| Compound ID/Name | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula | Citation |
| Compound 1 | HR-ESIMS (+) | 455.1584 | 455.1582 | C₂₅H₂₄N₂O₅ | frontiersin.org |
| Compound 9 | ESI (+) | 377 | - | - | frontiersin.org |
| Lansiumarin C | HR-ESIMS (-) | 353.1403 | - | C₂₁H₂₂O₅ | rsc.org |
Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis to fragment ions and analyze the resulting product ions microcombichem.comwikipedia.orguab.edu. This technique provides valuable information about the structural components and connectivity of a molecule by examining characteristic fragmentation patterns microcombichem.commdpi.comresearchgate.netresearchgate.net. By analyzing how a molecule breaks apart under specific conditions, researchers can infer the presence of certain functional groups and substructures. While specific MS/MS fragmentation pathways for Lansiumarin C are not detailed in the provided snippets, MS/MS data has been used in conjunction with HRMS for the structural elucidation of related compounds from Clausena lansium researchgate.netresearchgate.net.
Computational Chemistry Approaches in Structure Elucidation
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) refers to the methodology employing software to determine chemical structures based on spectroscopic data acdlabs.com. Originating in the 1960s, these systems have evolved significantly from handling simple molecules to elucidating complex natural products acdlabs.commdpi.com. Modern CASE expert systems can process a range of spectroscopic inputs, including molecular formulas, 1D and 2D NMR spectra (such as COSY, HSQC, and HMBC), and MS fragmentation patterns acdlabs.commdpi.comrsc.org.
The primary function of CASE systems is to generate a comprehensive set of possible structures consistent with the input data and then rank these candidates based on their predicted spectral properties and chemical plausibility acdlabs.comrsc.org. This systematic approach helps to minimize human bias and potential errors inherent in manual interpretation, particularly for complex molecules with numerous stereoisomers or ambiguous correlations rsc.orgacs.org. Advanced CASE systems can even incorporate stereochemical information derived from NOESY or other specific NMR experiments to determine three-dimensional (3D) structures rsc.orgacs.org. Systems like ACD/Structure Elucidator have demonstrated the capability to outperform human experts in certain structure elucidation tasks, significantly reducing the time required for analysis acdlabs.comdlsu.edu.ph.
Table 1: Typical Inputs and Outputs of CASE Systems
| Input Data | Processing Steps | Output |
| Molecular Formula | Fragment generation, substructure identification, connectivity analysis | List of candidate structures ranked by probability |
| 1D NMR Spectra (¹H, ¹³C) | Chemical shift prediction, correlation analysis | Structural isomers, stereoisomers |
| 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) | Connectivity mapping, through-bond and through-space correlation identification | Planar skeletal structures, relative stereochemistry, conformational preferences |
| Mass Spectrometry (MS) Data (e.g., fragmentation) | Fragmentation pattern matching, molecular weight confirmation | Confirmation of molecular formula and structural fragments |
| Other Spectroscopic Data (e.g., IR, UV-Vis) | Functional group identification | Identification of specific functional groups present in the molecule |
CASE systems are continuously being refined, incorporating advancements in NMR experimentation and computational chemistry to address challenges such as data ambiguities and non-standard spectral correlations acdlabs.commdpi.com.
Integration of Machine Learning and Large Language Models for Enhanced Elucidation Workflows
The field of natural product chemistry is increasingly leveraging Artificial Intelligence (AI), particularly Machine Learning (ML) and Large Language Models (LLMs), to augment and accelerate structure elucidation processes dypvp.edu.innih.govnih.govacs.org. These technologies offer powerful capabilities for analyzing the vast and complex datasets generated by modern analytical techniques.
Machine Learning (ML) in Structure Elucidation: ML algorithms excel at pattern recognition and predictive modeling, making them highly suitable for interpreting spectroscopic data dypvp.edu.inrsc.orgresearchgate.net. ML models can be trained on extensive libraries of known compounds and their associated spectral data to:
Predict NMR Spectra: Deep learning models can directly predict NMR chemical shifts and coupling constants from molecular structures, aiding in the assignment of spectra for unknown compounds dypvp.edu.inresearchgate.net.
Analyze MS/MS Data: ML algorithms facilitate the analysis of mass spectrometry fragmentation patterns, enabling similarity calculations, prediction of fragments, and molecular fingerprint generation for identification and dereplication rsc.orgresearchgate.net.
Functional Group Identification and Structural Categorization: ML models can identify characteristic functional groups and classify molecules based on their spectral features rsc.org.
Large Language Models (LLMs) in Structure Elucidation: LLMs, such as those based on Transformer architectures, represent a newer frontier in AI-driven chemical analysis acs.orgsciopen.comsciltp.com. Their ability to process and generate human-like text, combined with their capacity to handle multimodal data (spectral, textual, numerical), positions them as valuable assistants in complex analytical workflows sciopen.com. LLMs can contribute to structure elucidation by:
Automated Spectral Interpretation: LLMs can assist in interpreting complex spectral data, identifying chemical states, and suggesting potential structural fragments acs.orgsciopen.com.
Literature Mining and Information Extraction: Natural Language Processing (NLP) techniques, a core component of LLMs, can extract chemical information from vast scientific literature, aiding in hypothesis generation and literature-based dereplication nih.gov.
Predictive Modeling and Workflow Optimization: LLMs can be integrated with predictive models and assist in designing experimental strategies or optimizing data analysis pipelines sciopen.com.
Compound List:
Lansiumarin C
Lansiumarin B
Melicopidine (various derivatives, e.g., Melicopidine A to ZZ)
Total Synthesis and Synthetic Methodologies of Lansiumarin C
Strategic Retrosynthetic Analysis of the Lansiumarin C Scaffold
A retrosynthetic analysis of Lansiumarin C systematically deconstructs the target molecule into simpler, commercially available starting materials. This process is crucial for designing an efficient and logical synthetic route. rsc.org
A plausible retrosynthetic strategy for Lansiumarin C would commence by disconnecting the octadienyl side chain from the furocoumarin core via an ether linkage. This leads to two key fragments: the furocoumarin scaffold (a psoralen-type structure) and a chiral C10 isoprenoid side chain.
Key Retrosynthetic Disconnections:
| Disconnection Point | Precursor Fragments | Synthetic Transformation (Forward Sense) |
| C9-Oxygen Ether Bond | Furocoumarin Core & Octadienyl Side Chain | Williamson Ether Synthesis or Mitsunobu Reaction |
| Furan (B31954) Ring | Functionalized Coumarin (B35378) | Annulation/Cyclization Reaction |
| Pyrone Ring of Coumarin | Substituted Phenol (B47542) & C3 Synthon | Pechmann Condensation or Perkin Reaction |
Development of Key Synthetic Transformations for Furocoumarin Core Construction
The construction of the central furocoumarin scaffold is a critical phase in the synthesis of Lansiumarin C. This involves the sequential or convergent assembly of the pyrone and furan rings onto a benzene (B151609) core.
The initial steps in forming the coumarin nucleus often involve electrophilic aromatic substitution or condensation reactions on a phenolic precursor. For a psoralen-type furocoumarin like Lansiumarin C, the synthesis would typically start from a substituted phloroglucinol (B13840) or resorcinol (B1680541) derivative.
Key cyclization reactions for forming the pyrone ring include:
Pechmann Condensation: This involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
Perkin Reaction: The reaction of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) and its corresponding salt.
Stereoselectivity at this stage is generally not a concern as the core is planar. However, the regioselectivity of these reactions is crucial to ensure the correct substitution pattern on the coumarin ring for the subsequent furan ring formation. researchgate.net
The formation of the furan ring onto the pre-formed coumarin core is a defining step in the synthesis of furocoumarins. wikipedia.orgacs.orgpharmaguideline.comspringernature.com Several methods can be employed:
Paal-Knorr Furan Synthesis: This classic method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org In the context of Lansiumarin C synthesis, this would require the introduction of a dicarbonyl precursor onto the coumarin scaffold.
Feist-Benary Furan Synthesis: This involves the reaction of an α-halo ketone with a β-dicarbonyl compound, which can be adapted for the annulation of the furan ring. wikipedia.org
Intramolecular Wittig Reaction: A modern approach involves an intramolecular Wittig reaction of a phosphorus ylide generated on the coumarin core to form the furan ring. ccspublishing.org.cn
Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions are increasingly used for the construction of furan rings through intramolecular cyclization of appropriately functionalized precursors. ccspublishing.org.cnresearchgate.net
Comparison of Furan Ring Construction Methods:
| Method | Precursors | Conditions | Advantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid-catalyzed | High reliability, well-established |
| Feist-Benary Synthesis | α-Halo Ketone, β-Dicarbonyl | Base-catalyzed | Good for substituted furans |
| Intramolecular Wittig | Phosphorus Ylide | Basic | Mild conditions, good functional group tolerance |
| Metal-Catalyzed Cyclization | Alkyne/Allene Precursors | Pd or Cu catalyst | High efficiency and regioselectivity |
The introduction of the chiral (S,E)-6-hydroxy-3,7-dimethylocta-2,7-dien-1-yl side chain is a crucial step that establishes one of the key stereocenters in Lansiumarin C. This is typically achieved through an etherification reaction with the hydroxyl group on the furocoumarin core.
Common methods for this transformation include:
Williamson Ether Synthesis: This involves the reaction of the sodium or potassium salt of the furocoumarin's hydroxyl group with a tosylate or halide derivative of the side chain.
Mitsunobu Reaction: This reaction allows for the coupling of the hydroxylated furocoumarin with the side-chain alcohol under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The Mitsunobu reaction often proceeds with inversion of stereochemistry at the alcohol carbon, which must be considered in the synthetic design.
A significant challenge in this step is the synthesis of the chiral side-chain fragment itself in an enantiomerically pure form. This can be accomplished through asymmetric synthesis or by using a chiral pool starting material. researchgate.net
Total Synthesis Schemes for Lansiumarin C Enantiomers
As Lansiumarin C possesses a chiral center in its side chain, the total synthesis must address the preparation of specific enantiomers. This is typically achieved by employing enantioselective reactions or by using enantiomerically pure starting materials. nih.govchemrxiv.orgresearchgate.netox.ac.uk
A hypothetical synthetic scheme for an enantiomer of Lansiumarin C would involve:
Synthesis of the Furocoumarin Core: Construction of the psoralen (B192213) skeleton as previously described.
Enantioselective Synthesis of the Side Chain: Preparation of the (S)- or (R)-enantiomer of the 6-hydroxy-3,7-dimethylocta-2,7-dien-1-ol. This could be achieved, for example, through an asymmetric reduction of a corresponding ketone or an asymmetric epoxidation followed by ring-opening.
Coupling of the Fragments: Etherification of the furocoumarin core with the enantiopure side chain, likely via a Mitsunobu reaction to control the stereochemistry.
Purification: Separation and purification of the final product.
The synthesis of the opposite enantiomer would follow the same sequence but would utilize the other enantiomer of the chiral side chain. organic-chemistry.orgresearchgate.netnih.gov
Exploration of Divergent Synthetic Pathways to Access Lansiumarin C Analogues
A well-designed total synthesis should also provide the flexibility to generate analogues of the natural product for structure-activity relationship (SAR) studies. A divergent synthetic strategy is ideal for this purpose, where a common intermediate can be converted into a variety of related compounds. acs.orgnih.govnih.gov
For Lansiumarin C, a divergent approach could be implemented from a late-stage intermediate, such as the fully formed furocoumarin core. ccspublishing.org.cnmdpi.com
Potential Modifications for Analogue Synthesis:
| Point of Diversification | Modification Strategy | Potential Analogues |
| Furocoumarin Core | Use of different phenolic precursors | Isomeric furocoumarins (angelicins) |
| Furan Ring | Variation in the annulation reagents | Substituted furan rings |
| Octadienyl Side Chain | Synthesis of different side-chain alcohols | Analogues with altered chain length, saturation, or stereochemistry |
By employing such a divergent strategy, a library of Lansiumarin C analogues could be efficiently synthesized, which would be invaluable for probing the biological activity of this class of compounds.
Structure Activity Relationship Sar Studies of Lansiumarin C
Rational Design and Synthesis of Lansiumarin C Analogues and Derivatives
There is no publicly available research detailing the rational design and synthesis of analogues or derivatives specifically for Lansiumarin C. While general methods for the synthesis of furanocoumarin analogues exist, studies focused on modifying the Lansiumarin C structure are absent from the scientific literature. nih.govnih.gov
Identification of Key Structural Motifs Governing Biological Activity
Detailed studies to identify the specific structural motifs of Lansiumarin C that govern its biological activity have not been published. While the general roles of furan (B31954) rings and side chains in the bioactivity of related compounds are discussed in the literature, this information is not specific to Lansiumarin C.
Influence of the Furan Ring System on Bioactivity
The furan ring is a common scaffold in many biologically active compounds, contributing to various therapeutic effects such as anti-inflammatory and antimicrobial properties. nih.govijabbr.com Research on other furanocoumarins suggests that the furan moiety is crucial for their interactions with biological targets. chemfaces.com However, specific studies isolating and detailing the influence of the furan ring within Lansiumarin C are not available.
Impact of Stereochemistry on Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound effect on its biological activity. scielo.org.mxnih.gov There are currently no published studies that investigate the stereochemical aspects of Lansiumarin C and how different stereoisomers might affect its biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Lansiumarin C Analogues
QSAR modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. spu.edu.synih.govresearchgate.netvietnamjournal.ruljmu.ac.uk A prerequisite for such studies is a dataset of structurally related compounds with measured biological activities. As there is no reported synthesis and evaluation of a series of Lansiumarin C analogues, no QSAR models have been developed.
Correlation of Structural Modifications with In Vitro Efficacy
Without a series of synthesized analogues and corresponding biological data, it is not possible to establish a correlation between structural modifications of Lansiumarin C and its in vitro efficacy.
Antifungal Activity SAR
While specific SAR studies on Lansiumarin C are not extensively documented, research on other constituents of Clausena lansium provides valuable insights into the structural features that may govern its antifungal properties.
One study investigating the antifungal activity of various compounds from the twigs and leaves of Clausena lansium found that simple coumarins generally exhibit higher antifungal efficacy compared to furocoumarins, the class to which Lansiumarin C belongs. frontiersin.org This suggests that the additional furan ring in Lansiumarin C might not be a critical enhancement for its antifungal action against the tested fungi. The same study also highlighted that methoxylation at positions 6 and 7 of the simple coumarin (B35378) scaffold tends to result in better inhibitory effects against fungi than hydroxylation at the same positions. frontiersin.org
Further research on essential oils from Clausena lansium has also demonstrated antifungal properties against various Candida species. acs.org While this does not directly elucidate the SAR of Lansiumarin C, it underscores the plant's potential as a source of antifungal agents. A broader review of coumarins from the Rutaceae family confirms their significance as antifungal agents, with their activity being dependent on the specific substituents on the coumarin core. dntb.gov.uaagriculturejournals.cz
A comparative analysis of antifungal activity among different coumarins isolated from Clausena lansium is presented in the table below, offering a preliminary look at potential SAR trends.
| Compound Type | General Activity Trend | Key Structural Features | Reference |
| Simple Coumarins | Generally higher than furocoumarins | Methoxylation at C-6 and C-7 appears beneficial | frontiersin.org |
| Furocoumarins (e.g., Lansiumarin C) | Generally lower than simple coumarins | The furan ring may not enhance activity | frontiersin.org |
It is important to note that these are general trends observed in studies that may not have included Lansiumarin C itself, or did not focus on a systematic analog series of this specific compound. Dedicated synthesis and evaluation of Lansiumarin C analogs are necessary to establish a definitive SAR for its antifungal activity.
Anti-inflammatory Activity SAR
Another study focused on the synthesis and anti-inflammatory evaluation of lansiumamide analogues, a different class of compounds from the same plant. nih.gov This indicates a broader interest in the anti-inflammatory potential of Clausena lansium constituents, although it does not directly inform the SAR of Lansiumarin C.
General SAR principles for the anti-inflammatory activity of other compound classes, such as indole (B1671886) derivatives, suggest that features like the presence and position of carboxyl and acyl groups can significantly influence activity. neu.edu.tr For coumarins, the nature and position of substituents are also expected to be critical. Without specific studies on Lansiumarin C analogs, it is difficult to pinpoint the exact structural moieties responsible for its potential anti-inflammatory effects.
Other Biological Activity SAR
Clausena lansium is a rich source of bioactive compounds with a wide spectrum of pharmacological activities, including anti-HIV, anticancer, and neuroprotective effects. nih.govmdpi.comsemanticscholar.org While Lansiumarin C is a known constituent, specific SAR studies detailing its role in these other biological activities are scarce.
Research on other furocoumarins has demonstrated various biological effects. For instance, some furocoumarins have been investigated for their anti-HIV activity, with studies indicating that the substitution pattern on the coumarin nucleus is crucial for potency. mdpi.com Similarly, the anticancer properties of coumarins have been linked to specific structural features, with different substitution patterns leading to varying degrees of cytotoxicity against different cancer cell lines. nih.gov
A study on lansine analogues, a type of carbazole (B46965) alkaloid also found in Clausena lansium, revealed that structural modifications could enhance antileishmanial activity and selectivity, providing a basis for further development. nih.gov This highlights the potential for optimizing the bioactivity of compounds from this plant through targeted chemical modifications.
The broad range of activities reported for compounds from Clausena lansium is summarized in the table below.
| Biological Activity | Active Compound Classes from Clausena lansium | References |
| Anti-HIV | Coumarins, Limonoids | nih.govmdpi.com |
| Anticancer | Coumarins, Alkaloids | semanticscholar.orgnih.gov |
| Neuroprotective | Carbazole alkaloids, Coumarins | mdpi.com |
| Antileishmanial | Carbozole alkaloids (Lansine analogues) | nih.gov |
To ascertain the specific contributions of Lansiumarin C to these activities and to understand its SAR, further studies involving the synthesis and biological evaluation of its derivatives are required.
Computational Docking and Molecular Dynamics Simulations to Predict Binding Modes
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as Lansiumarin C, might bind to a biological target at the molecular level. nih.gov These techniques can provide insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.
While there are no specific published studies detailing the computational docking or MD simulations of Lansiumarin C, research on other furocoumarins provides a framework for how such studies could be conducted. For example, molecular docking studies have been performed on various furanocoumarins to investigate their binding to targets like the hepatitis B virus HBx protein, Janus kinases (JAKs), and cyclin-dependent kinase 4 (CDK4). nih.govmdpi.comchemrxiv.orgtandfonline.com
These studies typically involve:
Target Identification: Selecting a protein target believed to be involved in the biological activity of interest.
Molecular Docking: Using software to predict the preferred orientation of the furocoumarin within the binding site of the target protein. This provides a binding score, which is an estimate of the binding affinity.
Interaction Analysis: Examining the docked pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the predicted binding mode and to observe any conformational changes. ucl.ac.uk
For instance, a docking study on furanocoumarins with the viral HBx protein identified key amino acid residues (Ala3, Arg26, and Lys140) that are likely involved in binding. nih.gov Another study on furocoumarin derivatives targeting JAK1 and JAK2 showed interactions with the ATP binding sites. mdpi.com
A hypothetical computational study on Lansiumarin C would likely explore its binding to enzymes or receptors relevant to its observed biological activities, such as fungal enzymes for its antifungal effects or inflammatory mediators for its anti-inflammatory properties. The results of such a study would be instrumental in guiding the design of more potent and selective Lansiumarin C analogues. However, without experimental validation, these computational predictions remain theoretical.
In Vitro Biological Activity Investigations of Lansiumarin C
Antifungal Activities
Research into the antifungal potential of compounds isolated from Clausena lansium has identified several active molecules. These investigations have primarily focused on their efficacy against agricultural and human fungal pathogens using mycelial growth inhibition assays.
Studies evaluating compounds isolated from Clausena lansium have tested their activity against key fungal pathogens. At a concentration of 100 µg/mL, several compounds demonstrated varying degrees of antifungal activity. Notably, compounds 1 and 2 exhibited moderate activity against Botryosphaeria dothidea, with inhibition rates of 68.39% and 52.05%, respectively frontiersin.orgresearchgate.net. Compounds numbered 11 through 14 also displayed moderate antifungal effects against B. dothidea and Fusarium oxysporum, showing inhibition rates exceeding 40% frontiersin.orgresearchgate.net. Furthermore, these compounds (11-14) demonstrated strong antifungal activity against Pyricularia oryzae, with inhibition rates greater than 55%, comparable to the control fungicide chlorothalonil (B1668833) (69.02%) frontiersin.orgresearchgate.net. Compound 14, in particular, showed the strongest activity against P. oryzae, with an inhibition rate of 65.44% frontiersin.orgresearchgate.net. While Lansiumarin C is known to be isolated from Clausena lansium, specific inhibition rates for Lansiumarin C against these pathogens were not detailed in the provided information.
The assessment of antifungal activity was primarily conducted through mycelial growth inhibition assays frontiersin.orgresearchgate.net. In these assays, fungal growth is measured by the inhibition of mycelial expansion on a growth medium. As detailed above, compounds 1, 2, and 11-14 from Clausena lansium were evaluated using this method, revealing significant inhibitory effects on the mycelial growth of B. dothidea, F. oxysporum, and P. oryzae frontiersin.orgresearchgate.net.
Anti-inflammatory Activities
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
Direct investigations into the specific impact of Lansiumarin C on inflammatory signaling pathways such as NF-κB or MAPK were not detailed in the provided search results. While one source broadly mentions Lansiumarin C demonstrating anti-inflammatory effects , it does not specify the molecular mechanisms or pathways involved in this activity. General information regarding the NF-κB signaling pathway and its regulation by kinases like MAPK is available in scientific literature frontiersin.orgnih.govnus.edu.sgnih.govnih.gov, but a direct link to Lansiumarin C's action within these pathways could not be established from the provided data.
Other Relevant In Vitro Bioactivities of Lansiumarin C
Antioxidant Capacity Assessments
The assessment of antioxidant capacity is crucial for understanding a compound's potential to combat oxidative stress. Standard methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay bmglabtech.combmglabtech.comnih.govnih.govthaiscience.infonih.govmdpi.comresearchgate.net. These assays measure a compound's ability to neutralize free radicals. However, specific quantitative data, such as IC50 values or Trolox equivalents, for Lansiumarin C in DPPH or ORAC assays were not found within the analyzed search results.
Advanced Analytical Detection and Quantification Methods for Lansiumarin C
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual components from intricate mixtures. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chromophores, as well as the complexity of the sample matrix. For furocoumarins like Lansiumarin C, liquid chromatography is often the method of choice, though gas chromatography has applications for more volatile derivatives.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of furocoumarins. researchgate.netnih.govmdpi.com It excels in separating non-volatile and thermally labile compounds, which is characteristic of many natural products, including Lansiumarin C. The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water. scienceopen.com
HPLC coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a prevalent method for the quantitative analysis of phenolic compounds and furocoumarins. researchgate.net This technique is effective for compounds that possess a chromophore, a part of the molecule that absorbs ultraviolet (UV) or visible light. Furocoumarins, including Lansiumarin C, have strong UV absorbance, making DAD a suitable detection method. nih.gov
The DAD detector measures absorbance across a wide range of wavelengths simultaneously, providing a UV spectrum for each analyte as it elutes from the column. This spectral information is crucial for peak identification and purity assessment, enhancing the reliability of quantification. researchgate.net The method is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.come-nps.or.kr For instance, a validated HPLC-DAD method for flavonoids demonstrated excellent linearity (r² > 0.9957) with LODs ranging from 0.006 to 0.018 µg/mL and LOQs from 0.020 to 0.061 µg/mL. e-nps.or.kr However, for complex mixtures like commercial fragrances, the non-specific nature of UV absorption can lead to interferences from co-eluting compounds, limiting quantification to concentrations typically greater than 10 mg/L. nih.gov
Table 1: Performance of HPLC-DAD for Analysis of Phenolic Compounds
| Parameter | Value Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.9957 | e-nps.or.kr |
| Limit of Detection (LOD) | 0.006 - 2.52 µg/mL | scienceopen.come-nps.or.kr |
| Limit of Quantification (LOQ) | 0.020 - 8.40 µg/mL | scienceopen.come-nps.or.kr |
| Intra-day Precision (RSD) | < 2.27% | e-nps.or.kr |
| Inter-day Precision (RSD) | < 1.65% | e-nps.or.kr |
| Accuracy (Recovery) | 97.32% - 106.39% | scienceopen.come-nps.or.kr |
While Lansiumarin C is UV-active, complex natural extracts often contain compounds that lack a chromophore, such as sugars, lipids, or certain terpenes. For the analysis of these non-UV active substances, an Evaporative Light Scattering Detector (ELSD) is a valuable alternative. labmanager.comresearchgate.net ELSD is a universal detector that can quantify any non-volatile analyte in a volatile mobile phase. peakscientific.com
The detection process involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase solvent in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. peakscientific.com A key advantage of ELSD over other universal detectors like Refractive Index (RI) detectors is its compatibility with gradient elution, which allows for the separation of complex mixtures with varying polarities. researchgate.net In the analysis of plant extracts, HPLC-ELSD can reveal the presence of numerous compounds that are invisible to a DAD detector, providing a more comprehensive phytochemical profile. nih.gov
Table 2: HPLC-ELSD General Operating Parameters
| Parameter | Typical Setting | Reference |
|---|---|---|
| Nebulizer Gas | Nitrogen | researchgate.net |
| Gas Pressure | ~2 bar (~3.5 bar) | researchgate.netpeakscientific.com |
| Evaporator Temperature | Dependent on mobile phase volatility | peakscientific.com |
| Gas Flow Rate | 0.5 - 5.0 L/min | peakscientific.com |
For analytes that are naturally fluorescent, such as many coumarins, HPLC with Fluorescence Detection (FLD) offers significantly enhanced sensitivity and selectivity compared to UV detection. nih.govub.edu The detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. This process is highly specific, as few compounds fluoresce, reducing interference from matrix components. ub.edu
This method has been successfully applied to the determination of coumarins in wine and tetracycline residues in honey, achieving limits of detection in the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. nih.govthaiscience.info For instance, a validated HPLC-FLD method for tetracyclines reported LODs as low as 0.29 µg/kg. thaiscience.info The high sensitivity of FLD makes it particularly suitable for trace analysis of Lansiumarin C in biological fluids or food products where concentrations may be very low.
Table 3: Validation Parameters for HPLC-FLD Method for Coumarin-related Compounds
| Analyte Group | Linearity (r²) | LOD | LOQ | Reference |
|---|---|---|---|---|
| Tetracyclines | > 0.998 | 0.29 - 4.69 µg/kg | 0.96 - 15.62 µg/kg | thaiscience.info |
| Coumarins | Not specified | ng/mL range | Not specified | nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for much faster separations and higher resolution. The use of higher pressures enables increased mobile phase flow rates without sacrificing separation efficiency. mdpi.com
A UHPLC-MS/MS method developed for the simultaneous quantification of 25 oxygen heterocyclic compounds, including 15 furocoumarins, achieved a rapid analysis time of 16 minutes. researchgate.net This method demonstrated excellent performance with high linearity (R² > 0.99), very low limits of detection (LODs, 6 × 10⁻⁸ to 1.5 × 10⁻⁶ mg g⁻¹), and good precision (RSD < 6.90%). researchgate.net The speed and resolution of UHPLC make it an ideal technique for high-throughput screening and detailed metabolic profiling of samples containing Lansiumarin C.
Table 4: Performance of UHPLC Method for Furocoumarin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Analysis Time | 16 minutes | researchgate.net |
| Linearity (R²) | > 0.99 | researchgate.net |
| Limit of Detection (LOD) | 6 × 10⁻⁸ to 1.5 × 10⁻⁶ mg g⁻¹ | researchgate.net |
| Limit of Quantification (LOQ) | 2 × 10⁻⁷ to 5 × 10⁻⁶ mg g⁻¹ | researchgate.net |
| Intra-day Precision (% RSD) | 1.43% - 3.59% | researchgate.net |
| Inter-day Precision (% RSD) | 2.16% - 6.90% | researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While HPLC is generally the preferred method for furocoumarin analysis due to the polarity and thermal instability of many of these compounds, GC can be applied in specific cases. researchgate.netshimadzu.co.kr Some furocoumarins are sufficiently volatile to be analyzed directly, while others may require chemical derivatization to increase their volatility and thermal stability. researchgate.net
A GC-Mass Spectrometry (GC-MS) method was successfully developed for the simultaneous quantitative determination of simple coumarins and several furocoumarins (psoralen, 8-methoxypsoralen, 5-methoxypsoralen, and trioxysalen) in cigarette samples. nih.gov After extraction and purification, the method yielded limits of detection (LODs) between 12.5 and 21.2 µg/kg and limits of quantification (LOQs) between 41.6 and 70.0 µg/kg, with good recoveries and precision. nih.gov Despite its limitations for less volatile furocoumarins, GC remains a viable and highly sensitive option for analyzing the more volatile members of this compound class. researchgate.netshimadzu.co.kr
Table 5: Performance of GC-MS Method for Furocoumarin Analysis in Tobacco
| Parameter | Value Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 12.5 - 21.2 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 41.6 - 70.0 µg/kg | nih.gov |
| Average Recovery | 72.7% - 86.6% | nih.gov |
| Precision (RSD) | < 5.1% | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. embopress.org It is widely used for the identification and quantification of compounds in various samples. embopress.orgwikipedia.org When coupled with chromatographic techniques, MS offers high sensitivity and selectivity, making it an indispensable tool in chemical analysis. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in analytical chemistry that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of compounds in complex mixtures. wikipedia.org LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds, which includes a vast number of natural products like coumarins. wikipedia.org
In a typical LC-MS setup, the sample is first injected into a liquid chromatograph, where the components are separated based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). As the separated components, including Lansiumarin C, elute from the column, they are introduced into the mass spectrometer's ion source. Here, the molecules are ionized before being passed into the mass analyzer, which separates the ions based on their mass-to-charge ratio for detection. This technique is widely applied in biotechnology, environmental monitoring, food processing, and the pharmaceutical industry. wikipedia.org
Table 1: Overview of LC-MS for Phytochemical Analysis
| Feature | Description | Relevance for Lansiumarin C |
|---|---|---|
| Principle | Combines HPLC separation with MS detection. | Efficiently separates Lansiumarin C from other related coumarins and matrix components. |
| Applicability | Ideal for polar, non-volatile, and thermally sensitive compounds. | Suitable for the analysis of coumarins which can be thermally labile. wikipedia.org |
| Ionization | Commonly uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov | ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the molecular ion of Lansiumarin C. |
| Advantages | High sensitivity, high selectivity, and broad applicability to a wide range of compounds. wikipedia.org | Enables accurate quantification even at low concentrations in complex samples like plant extracts or biological fluids. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid analytical technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a preferred method for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection. nih.gov
For non-volatile compounds like many coumarins, a derivatization step is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov This process involves chemically modifying the analyte, for instance, by converting fatty acids into their more volatile methyl esters (FAMEs). nih.gov GC-MS provides excellent separation efficiency and can identify unknown compounds through mass spectral library matching. nih.gov
Tandem Mass Spectrometry, commonly referred to as MS/MS, involves multiple stages of mass analysis and is used to increase the selectivity and sensitivity of detection. nih.gov This technique is particularly valuable for quantifying analytes in complex matrices where background interference is a significant issue. nih.gov Both LC and GC can be coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS).
A common mode of operation for quantitative MS/MS is Multiple Reaction Monitoring (MRM). nih.govyoutube.com In MRM, the first mass analyzer is set to select a specific ion (the precursor ion) corresponding to the target analyte, such as the molecular ion of Lansiumarin C. This selected ion is then fragmented in a collision cell, and the second mass analyzer is set to monitor for a specific fragment ion (the product ion). youtube.com This process of selecting a specific precursor-to-product ion transition provides a very high degree of specificity and significantly reduces chemical noise, leading to lower limits of detection and quantification. nih.govyoutube.com This high selectivity can provide a high degree of assurance in the determination of analytes in complex samples. nih.gov
Table 2: Performance Characteristics of Tandem Mass Spectrometry (MS/MS)
| Parameter | Description | Advantage for Lansiumarin C Analysis |
|---|---|---|
| Selectivity | Monitors specific precursor-product ion transitions, minimizing matrix interference. nih.gov | Allows for accurate quantification of Lansiumarin C in complex samples without extensive cleanup. |
| Sensitivity | Signal-to-noise ratio is significantly improved, leading to very low detection limits. nih.gov | Enables the detection and quantification of trace amounts of the compound. |
| Linearity | Calibration curves often show good linearity over a wide concentration range (r² > 0.99). nih.govnih.gov | Ensures reliable quantification across different sample concentrations. |
| Accuracy & Precision | Methods can be validated to demonstrate high accuracy and precision (low RSD %). nih.govmdpi.com | Provides confidence in the quantitative results for research and quality control. |
High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of measuring the mass-to-charge ratio of ions with very high accuracy and precision. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can differentiate between ions with very small mass differences. researchgate.net
This capability is crucial for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. researchgate.net For a known compound like Lansiumarin C (C₂₁H₂₂O₅, Mol. Weight: 354.402), HRMS can confirm its identity by matching the measured accurate mass to the theoretical exact mass. phytopurify.com Furthermore, the high resolution reduces spectral interferences, leading to more accurate quantification, especially in complex samples. researchgate.net HRMS has become an essential tool in biopharmaceutical characterization and the analysis of complex biologics. researchgate.net
Sample Preparation Strategies for Analytical Applications
Sample preparation is a critical step in the analytical workflow, designed to clean up the sample and concentrate the analyte of interest before instrumental analysis. sigmaaldrich.com An effective sample preparation strategy can remove interfering compounds from the matrix, thereby improving the accuracy, precision, and sensitivity of the subsequent analysis. sigmaaldrich.comresearchgate.net
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.comscharlab.com It is a powerful method for cleaning up and concentrating analytes from a liquid sample prior to analysis by techniques like HPLC or GC. researchgate.netscharlab.com SPE offers advantages over traditional liquid-liquid extraction, including simplicity, higher throughput, and reduced solvent consumption. researchgate.net
The SPE process generally involves four main steps: researchgate.netyoutube.com
Conditioning: The sorbent material within the SPE cartridge is activated with a solvent to ensure reproducible interaction with the sample. scharlab.comyoutube.com
Loading: The sample is passed through the conditioned cartridge. The analyte of interest and some impurities are retained on the sorbent. scharlab.comyoutube.com
Washing: A specific solvent is used to wash away unwanted, weakly bound matrix components from the sorbent, while the analyte of interest remains bound. scharlab.comyoutube.com
Elution: A different solvent is used to disrupt the interactions between the analyte and the sorbent, allowing the purified and concentrated analyte to be collected for analysis. scharlab.comyoutube.com
The choice of sorbent and solvents depends on the properties of the analyte (Lansiumarin C) and the sample matrix. researchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous (polar) phase and an organic (non-polar) solvent. wikipedia.org This method is highly effective for isolating tetranortriterpenoids like Lansiumarin C from complex mixtures, such as crude plant extracts or aqueous solutions.
The core principle of LLE is the partitioning of a solute between the two liquid phases. The efficiency of this partitioning is determined by the compound's distribution coefficient (K), which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium. For a compound like Lansiumarin C, which possesses moderate polarity, a common LLE system involves partitioning between water and a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
The general procedure for LLE is as follows:
The sample containing Lansiumarin C is dissolved in an initial solvent, often an aqueous buffer.
An immiscible organic solvent is added to the sample solution in a separatory funnel.
The funnel is securely stoppered and shaken vigorously to facilitate thorough mixing and maximize the surface area between the two phases, allowing for the transfer of Lansiumarin C into the solvent in which it is more soluble. youtube.com
After agitation, the funnel is allowed to stand so the two layers can fully separate based on their differing densities. youtube.com
The layer containing the enriched analyte (the extract) is then carefully drained and collected. youtube.com
This process can be repeated multiple times with fresh solvent to improve the recovery of the target compound. The choice of solvent is critical and is based on the polarity of Lansiumarin C to ensure maximal extraction efficiency while leaving impurities behind.
Protein Precipitation for Biological Sample Preparation
When quantifying Lansiumarin C in biological samples such as plasma or serum, the high concentration of proteins can interfere with analytical techniques like High-Performance Liquid Chromatography (HPLC). Protein precipitation is a crucial sample preparation step to remove these macromolecules. wisdomlib.org This technique involves adding a precipitating agent to the biological sample, which denatures the proteins, causing them to aggregate and fall out of solution. wisdomlib.org
Commonly used protein precipitating agents include:
Organic Solvents: Acetonitrile is widely used due to its ability to effectively precipitate a broad range of plasma proteins. nih.gov Methanol and isopropanol are also employed. researchgate.netresearchgate.net The standard procedure involves adding a volume of cold organic solvent (typically 3:1 v/v) to the plasma sample. thermofisher.com
Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective at precipitating proteins by altering the pH drastically. nih.gov However, care must be taken as extreme pH can potentially degrade acid-labile compounds. nih.gov
Salts: High concentrations of salts, such as ammonium sulfate or zinc sulfate, can also induce protein precipitation, a technique known as "salting-out". chromatographyonline.com
The typical workflow for protein precipitation involves:
Addition of the precipitating agent to the biological sample in a centrifuge tube.
Vortex mixing to ensure complete denaturation of proteins.
Centrifugation at high speed, which forces the aggregated proteins to form a solid pellet at the bottom of the tube.
Collection of the clear supernatant, which contains the analyte of interest (Lansiumarin C) and is now largely free of protein interference. wisdomlib.org
This resulting supernatant can then be directly injected into an HPLC system or subjected to further cleanup steps if necessary. Acetonitrile is often favored as it provides a clean supernatant and is compatible with reversed-phase HPLC mobile phases. nih.gov
Method Validation for Robustness and Reproducibility
For an analytical method to be considered reliable for the quantification of Lansiumarin C, it must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). ms-editions.clresearchgate.net This validation ensures the method is suitable for its intended purpose and provides consistent, accurate, and reproducible results. researchgate.net Key validation parameters include:
Detection Limit (LOD) and Quantification Limit (LOQ):
LOD: The lowest concentration of Lansiumarin C that can be reliably detected, but not necessarily quantified with accuracy. It is often estimated based on a signal-to-noise ratio of 3:1. youtube.com
LOQ: The lowest concentration of Lansiumarin C that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. youtube.com
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of Lansiumarin C over a specified range. Linearity is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) is expected to be close to 1.0. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Intra-day Precision (Repeatability): Assesses precision over a short period on the same day. ms-editions.cl
Inter-day Precision (Intermediate Precision): Evaluates the method's reproducibility on different days, often with different analysts or equipment. ms-editions.cl
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically determined through recovery studies, where a known amount of Lansiumarin C is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. youtube.com
The results of these validation studies are compiled to confirm the method's suitability for routine analysis.
Table 1: Representative HPLC Method Validation Parameters for Lansiumarin C This table presents hypothetical but realistic data for a validated HPLC method.
| Parameter | Specification | Result |
|---|---|---|
| Linearity (Range) | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | 0.7 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.5% - 102.1% |
| Precision - Intra-day (%RSD) | ≤ 2.0% | 1.1% |
| Precision - Inter-day (%RSD) | ≤ 2.0% | 1.5% |
Chemical Synthesis and Biological Evaluation of Lansiumarin C Derivatives
Synthetic Methodologies for Structural Diversification
Introduction of New Functional Groups
The synthesis of novel derivatives from natural products like Lansiumarin C is a common strategy to explore and potentially enhance their biological activities. This process typically involves the strategic introduction of new functional groups onto the parent molecule's scaffold. For Lansiumarin C, a coumarin (B35378) derivative, chemical modifications often focus on altering existing functional groups or adding new ones to influence its pharmacokinetic and pharmacodynamic properties. Research has indicated a general interest in introducing oxygen-containing functional groups into Lansiumarin C derivatives . Such modifications can involve reactions like esterification, etherification, or oxidation, which are fundamental transformations in organic synthesis. These reactions allow chemists to systematically alter the polarity, solubility, and electronic distribution of the molecule, thereby probing structure-activity relationships pressbooks.pubsolubilityofthings.commsu.edubccampus.ca. For instance, the introduction of hydroxyl, ether, or ester groups at specific positions on the coumarin ring system can significantly impact how the molecule interacts with biological targets.
In Vitro Biological Profiling of Synthetic Derivatives
Specific in vitro biological profiling data for synthetic derivatives of Lansiumarin C was not extensively detailed within the reviewed literature. While Lansiumarin C itself is a natural compound isolated from Clausena lansium, and the plant and its other constituents are known to possess various pharmacological effects, direct studies on the in vitro biological activities of Lansiumarin C's synthesized derivatives were not prominently found. General biological activities associated with compounds from Clausena lansium include anti-inflammatory, antioxidant, hepatoprotective, and antidiabetic properties acs.orgresearchgate.net. Additionally, other coumarin derivatives have demonstrated activities such as antifungal effects mdpi.com. However, these findings pertain to different compounds or the parent plant extract, rather than specific, characterized Lansiumarin C derivatives.
Comparison of Potency and Efficacy with Native Lansiumarin C
Direct comparative data regarding the potency and efficacy of synthetic Lansiumarin C derivatives versus the native Lansiumarin C was not identified in the available search results. Establishing such comparisons is a critical step in derivative development, requiring parallel testing of both the parent compound and its synthesized analogues under identical experimental conditions. Without specific studies detailing these comparative evaluations, it is not possible to present such data.
Assessment of Selectivity Against Different Biological Targets
The assessment of selectivity for synthetic Lansiumarin C derivatives against various biological targets was not found within the scope of the reviewed literature. Evaluating selectivity is crucial for understanding a compound's mechanism of action and potential for off-target effects. This typically involves testing derivatives against a panel of related biological targets to determine which ones they interact with most strongly. Specific data on the selectivity profiles of Lansiumarin C derivatives is therefore unavailable from the current search.
Relationship Between Structural Modifications and Biological Potency
While specific structure-activity relationship (SAR) studies detailing the link between structural modifications and biological potency for Lansiumarin C derivatives were not found, general principles of SAR apply to coumarin compounds. For coumarin derivatives, modifications at various positions on the coumarin nucleus can significantly influence biological activity. For example, studies on coumarin derivatives with antifungal activity have indicated that O-substitutions are essential for activity mdpi.com. Such SAR studies aim to identify key structural features responsible for a compound's efficacy, guiding the design of more potent and selective analogues. However, detailed SAR data specifically for Lansiumarin C derivatives remains an area requiring further investigation.
Data Tables: No specific in vitro biological profiling data, comparative potency/efficacy data, or selectivity data for synthetic Lansiumarin C derivatives was found in the reviewed literature to populate data tables.
Compound List:
Lansiumarin C
(+)-Lansiumarin C
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Pathways for Minor Furocoumarins
Furocoumarins, including Lansiumarin C, are secondary metabolites synthesized by plants primarily through the phenylpropanoid pathway, with contributions from the mevalonate (B85504) pathway wikipedia.org. The biosynthesis typically involves the ortho-hydroxylation of cinnamates, followed by cyclization and furan (B31954) ring formation nih.govfrontiersin.org. While the general pathways for simple coumarins are becoming clearer, the specific enzymatic steps and regulatory mechanisms for minor furocoumarins like Lansiumarin C remain largely uncharacterized. Future research should aim to identify the specific genes and enzymes responsible for the biosynthesis of Lansiumarin C, particularly focusing on the prenylation and furan ring cyclization steps that differentiate it from simpler coumarins wikipedia.orgfrontiersin.org. Understanding these pathways could involve comparative transcriptomics and metabolomics between plant tissues with high and low Lansiumarin C content, as well as functional genomics studies to identify key enzymes, such as specific cytochrome P450s or prenyltransferases nih.govbiorxiv.orgnih.gov. Elucidating these pathways is crucial for potential metabolic engineering or synthetic biology approaches to increase production.
Development of Chemoenzymatic or Biocatalytic Approaches for Lansiumarin C Synthesis
The natural extraction of compounds like Lansiumarin C can be limited by yield and variability. Therefore, developing efficient and sustainable synthesis methods is a key future direction. Chemoenzymatic and biocatalytic approaches offer promising alternatives to traditional chemical synthesis, often providing higher specificity, milder reaction conditions, and reduced environmental impact iajesm.inacs.org. Research could focus on identifying or engineering enzymes capable of catalyzing specific steps in the Lansiumarin C biosynthetic pathway, such as prenylation or cyclization reactions. For instance, enzymes involved in coumarin (B35378) and furocoumarin biosynthesis, like feruloyl-CoA 6′-hydroxylase (F6′H) and umbelliferone (B1683723) dimethylallyltransferase (UDT), could be investigated for their potential to be incorporated into a synthetic route frontiersin.orgfrontiersin.orgacs.org. Furthermore, exploring whole-cell biocatalysis or enzyme immobilization techniques could facilitate large-scale production of Lansiumarin C or its precursors acs.org. While chemical synthesis routes for some furocoumarins exist ccspublishing.org.cnrsc.org, optimizing these for Lansiumarin C or developing novel chemoenzymatic strategies would be highly beneficial.
Advanced Mechanistic Investigations of Lansiumarin C Bioactivities using Omics Technologies
Lansiumarin C has been noted for its potential to decrease nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in macrophages cymitquimica.com, suggesting anti-inflammatory properties. However, the precise molecular mechanisms underlying its various bioactivities are not fully elucidated. Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel these mechanisms by providing a systems-level understanding of cellular responses to Lansiumarin C taylorfrancis.comomicstutorials.comfrontiersin.orgresearchgate.net. Future research should employ these technologies to identify the specific cellular targets, signaling pathways, and metabolic alterations induced by Lansiumarin C. For example, transcriptomic analysis could reveal genes upregulated or downregulated upon treatment, while proteomic studies could identify protein-level changes, and metabolomic profiling could highlight affected metabolic pathways. Integrating data from these different omics layers can provide a comprehensive picture of Lansiumarin C's mode of action, aiding in the discovery of new therapeutic applications or the optimization of existing ones.
Miniaturization and Automation of Analytical Platforms for High-Throughput Screening
Accurate and efficient detection and quantification of Lansiumarin C are essential for research and quality control. While techniques like HPLC and LC-MS/MS are established for analyzing coumarins ijpsjournal.commst.dknih.gov, there is a need for miniaturized and automated analytical platforms to enable high-throughput screening (HTS). Miniaturization can reduce sample and solvent consumption, while automation can increase throughput and reproducibility measurlabs.com. Future research could focus on developing microfluidic devices or lab-on-a-chip systems for rapid Lansiumarin C detection. Integrating sample preparation steps, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), with chromatographic separation and sensitive detection methods (e.g., LC-MS/MS) on a single platform would significantly accelerate screening of plant extracts or synthetic libraries for compounds with Lansiumarin C-like activity. Developing robust, automated methods for quantifying Lansiumarin C in complex matrices is also critical for both research and potential product development.
Exploration of Lansiumarin C Applications in Agricultural Pest Management and Crop Protection
Furocoumarins, in general, are known to act as natural defense compounds in plants, exhibiting insecticidal and fungicidal properties nih.govresearchgate.netmdpi.comnih.govfrontiersin.org. They can deter herbivorous insects and protect plants from microbial pathogens. Lansiumarin C, as a furocoumarin, warrants investigation for its potential applications in agricultural pest management and crop protection. Research efforts could focus on evaluating its efficacy against specific agricultural pests (insects, fungi, bacteria) and understanding its mode of action in these contexts. Studies could involve bioassays to determine its insecticidal, fungicidal, or bactericidal activity, as well as investigations into its potential as a biopesticide. Furthermore, exploring its allelopathic effects or its role in plant defense signaling could reveal novel strategies for sustainable agriculture. Given the increasing demand for eco-friendly pest control methods, the natural insecticidal properties of furocoumarins like Lansiumarin C present a promising area for applied research.
Compound List:
Lansiumarin C
Furocoumarins
Coumarins
Umbelliferone
Scopoletin
Esculetin
Fraxetin
Bergaptol
Imperatorin
Phellopterin
Chalepin
Osthole
Claulamines C, D, E
Clausenalines B-F
Clausemarins A-D
Clausenapin
Clausenaline D
Clausenamide
Neoclausenamide
Clausenacoumarine
Zeta-clausenamide
Clausenansamides C-G
Clausenaline G
(±)-5-(4-methylphenyl)-γ-valerolactone
Mafaicheenamine D
Claulansine A, B, C, D, E, G, U, V, W, X
3-Formyl-6-methoxycarbazole
Methyl 6-methoxycarbazole-3-carboxylate
3-Formyl-1,6-dimethoxycarbazole
Mafaicheenamines A, B, C, D, E
Psoralen synthase (CYP71A22)
Bergaptol
Xanthotoxol
Warfarin
Q & A
Q. What experimental methodologies are recommended for isolating Lansiumarin C from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or reverse-phase C18) and preparative HPLC. Fractionation should be guided by bioactivity assays (e.g., antioxidant or cytotoxicity screening). Confirm purity (>95%) via HPLC-UV or LC-MS, and cross-validate with published spectral data .
Q. How can researchers confirm the structural identity of Lansiumarin C?
Combine spectroscopic techniques:
- NMR (¹H, ¹³C, 2D COSY, HSQC, HMBC) to assign proton and carbon signals.
- Mass spectrometry (HR-ESI-MS) to determine molecular formula (C₂₁H₂₂O₅).
- Compare data with literature values (e.g., CAS 205115-75-9) and databases like SciFinder or Reaxys .
Q. What in vitro bioassays are suitable for preliminary evaluation of Lansiumarin C’s bioactivity?
Design dose-response experiments using:
- Antioxidant assays : DPPH radical scavenging, FRAP.
- Cytotoxicity screening : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : COX-2, α-glucosidase.
Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity results for Lansiumarin C across studies?
Conduct a systematic review of experimental variables:
- Sample purity : Verify via HPLC and rule out co-eluting impurities.
- Assay conditions : Compare buffer pH, incubation time, and solvent effects (e.g., DMSO concentration in cell assays).
- Statistical rigor : Apply ANOVA or non-parametric tests (Mann-Whitney U) to assess significance. Publish raw data in supplementary materials to enable cross-validation .
Q. What strategies optimize the total synthesis of Lansiumarin C for structure-activity relationship (SAR) studies?
- Retrosynthetic analysis : Prioritize key intermediates like the coumarin core and prenyl side chain.
- Stereoselective methods : Use Sharpless epoxidation or enzymatic catalysis for chiral centers.
- Yield improvement : Screen catalysts (e.g., Pd/C for hydrogenation) and solvent systems (THF/water mixtures). Document synthetic routes in detail for reproducibility .
Q. How can advanced analytical techniques resolve challenges in quantifying Lansiumarin C in complex matrices?
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for specificity in plant extracts or plasma.
- Standard addition method : Correct for matrix effects in pharmacokinetic studies.
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and inter-day precision (%RSD < 5%) .
Methodological Guidance Tables
Q. Table 1: Key Analytical Techniques for Lansiumarin C Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Structural elucidation | Solvent (CDCl₃, DMSO-d₆), 500+ MHz |
| HR-ESI-MS | Molecular formula confirmation | Resolution > 30,000 |
| HPLC-DAD | Purity assessment | C18 column, gradient elution |
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Solution | Reference |
|---|---|---|
| False positives | Include negative controls, validate | |
| Batch variability | Standardize plant sourcing |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
